molecular formula C18H15Si B1312308 Triphenylsilane CAS No. 789-25-3

Triphenylsilane

Cat. No.: B1312308
CAS No.: 789-25-3
M. Wt: 259.4 g/mol
InChI Key: BZLZKLMROPIZSR-UHFFFAOYSA-N
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Description

Triphenylsilane, also known as 1,1’,1’'-Silylidynetrisbenzene, is an organosilicon compound with the chemical formula (C₆H₅)₃SiH. It is a white crystalline solid that is soluble in most organic solvents. This compound is primarily used as a reducing agent in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Triphenylsilane, also known as triphenylhydrosilane, is primarily used as a reactant or reagent in various chemical reactions . Its primary targets are terminal alkynes, styrenes, and other unactivated alkenes .

Mode of Action

This compound interacts with its targets through a process called hydroalkylation . This process involves the cooperative action of copper and nickel catalysts, enabling a stereospecific hydroalkylation of terminal alkynes with alkyl iodides to provide E-alkenes with excellent anti-Markovnikov selectivity . The reaction can be accomplished in the presence of esters, nitriles, aryl bromides, ethers, alkyl chlorides, anilines, and a wide range of nitrogen-containing heteroaromatic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of E-alkenes . The compound’s action results in the formation of E-alkenes with excellent anti-Markovnikov selectivity . This process involves the hydroalkylation of terminal alkynes with alkyl iodides .

Result of Action

The result of this compound’s action is the formation of E-alkenes with excellent anti-Markovnikov selectivity . This is achieved through the hydroalkylation of terminal alkynes with alkyl iodides . The process can be accomplished in the presence of various other compounds, demonstrating the versatility and utility of this compound in chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper and nickel catalysts is necessary for the hydroalkylation process . Additionally, the reaction can be accomplished in the presence of various other compounds, such as esters, nitriles, aryl bromides, ethers, alkyl chlorides, anilines, and a wide range of nitrogen-containing heteroaromatic compounds . This suggests that the action, efficacy, and stability of this compound can be influenced by the chemical environment in which it is used.

Biochemical Analysis

Biochemical Properties

Triphenylsilane plays a significant role in biochemical reactions, particularly in reduction processes. It interacts with various enzymes and proteins, facilitating hydrogen transfer reactions. For instance, this compound is used in catalytic hydrogen deuterium exchange reactions, where it interacts with enzymes that catalyze these exchanges . Additionally, this compound can be oxidized by carbon nanotube-gold nanohybrids, indicating its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting overall cell function. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrogen donor in reduction reactions, interacting with enzymes and proteins to facilitate these processes. This compound’s ability to donate hydrogen atoms makes it a valuable reagent in biochemical research. Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild reducing agent, facilitating biochemical reactions without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate reduction reactions. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s ability to donate hydrogen atoms makes it a key player in metabolic processes that require reduction reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. This compound’s distribution within cells can affect its activity and function, with certain transporters playing a crucial role in its cellular uptake .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For instance, this compound may accumulate in the mitochondria, where it can participate in reduction reactions and impact cellular metabolism .

Preparation Methods

Triphenylsilane can be synthesized through several methods. One common synthetic route involves the reduction of phenylsilane (PhSiH₃) using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent unwanted side reactions. The overall reaction equation is as follows :

3PhSiH3+2LiAlH4C18H16Si+2LiH+2AlH33 \text{PhSiH}_3 + 2 \text{LiAlH}_4 \rightarrow \text{C}_{18}\text{H}_{16}\text{Si} + 2 \text{LiH} + 2 \text{AlH}_3 3PhSiH3​+2LiAlH4​→C18​H16​Si+2LiH+2AlH3​

Another method involves the reaction of phenylchlorosilane with phenylmagnesium chloride in a mixture of tetrahydrofuran and toluene, followed by treatment with water to isolate the desired product .

Chemical Reactions Analysis

Triphenylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ruthenium complexes, copper and nickel catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Triphenylsilane can be compared with other organosilicon compounds such as triethylsilane, diphenylsilane, and tris(trimethylsilyl)silane. While all these compounds can act as reducing agents, this compound is unique due to its stability and selectivity in various reactions. For example, it is more stable towards acidic hydrolysis compared to trimethylsilyl compounds . Additionally, this compound demonstrates superior charge-transporting ability in certain applications, such as in the development of phosphorescent organic light-emitting diodes (PHOLEDs) .

Similar Compounds

Properties

InChI

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLZKLMROPIZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883583
Record name Benzene, 1,1',1''-silylidynetris-
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Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Aldrich MSDS]
Record name Triphenylsilane
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CAS No.

789-25-3
Record name Triphenylsilane
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Record name Benzene, 1,1',1''-silylidynetris-
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Record name Benzene, 1,1',1''-silylidynetris-
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Record name Triphenylsilane
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Record name TRIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenylsilane?

A1: The molecular formula of this compound is SiH(C6H5)3, and its molecular weight is 260.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (FT-IR) [, , ], X-ray crystallography [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) []. Solid-state NMR is particularly useful for investigating insoluble this compound samples [].

Q3: What information does X-ray crystallography reveal about the structure of this compound?

A3: X-ray crystallography confirms that a molecule of methylthis compound, a derivative of this compound, consists of one silicon atom bonded to three phenyl rings and one methyl group []. In a this compound-fused nickel(II) porphyrin complex, the silicon atom adopts a distorted planarized structure with an almost perpendicular Si-phenyl group [].

Q4: How does the structure of this compound influence its reactivity in chemical reactions?

A4: The Si-H bond in this compound is relatively weak and can be readily activated, making it a valuable reagent in organic synthesis. Additionally, the steric bulk of the three phenyl groups can influence the regio- and stereoselectivity of reactions involving this compound [, , ].

Q5: What are some notable applications of this compound in organic synthesis?

A5: this compound is widely employed in hydrosilylation reactions, where it adds across unsaturated bonds like C=C, C≡C, and C=O [, , , , , ]. It also serves as a reducing agent for the deoxygenation of alcohols via esters [], and in the synthesis of β-alkoxy alcohols via the ring-opening reaction of epoxides [].

Q6: Can this compound be used in the synthesis of polymers?

A6: Yes, this compound can be used as a monomer for the synthesis of hyper-cross-linked polymers with high surface areas. These polymers have potential applications in hydrogen storage and water treatment due to their porous structure and ability to adsorb molecules []. Additionally, the hydrosilation of alkenylsilanes derived from this compound can lead to carbosilane polymers [].

Q7: What is the role of this compound in the synthesis of deep blue light-emitting diodes?

A7: this compound is used as a building block for the design and synthesis of highly efficient deep blue fluorescent materials for organic light-emitting diodes (OLEDs) [, , , , ]. These materials exhibit desirable properties such as narrow deep blue emission, high quantum yield, high thermal stability, and good morphological stability, making them suitable for OLED applications.

Q8: Does this compound participate in any catalytic reactions?

A8: While this compound often acts as a reagent, it can also serve as a Lewis acid catalyst. For instance, it catalyzes the ring-opening reaction of epoxides with alcohols to produce β-alkoxy alcohols under mild reaction conditions [].

Q9: What factors influence the selectivity of reactions involving this compound?

A9: The selectivity of reactions involving this compound is influenced by various factors, including the nature of the catalyst, the substituents on the silane, the reaction conditions, and the presence of other reagents [, , ].

Q10: How is computational chemistry used to study this compound and its reactions?

A10: Computational chemistry, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, optical properties, and reactivity of this compound and its derivatives. It helps predict the feasibility of reactions, understand reaction mechanisms, and design new molecules with tailored properties [, ].

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